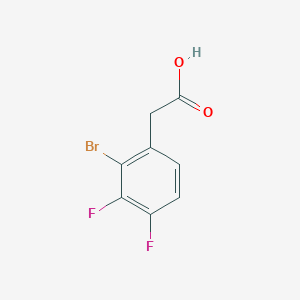

2-(2-Bromo-3,4-difluorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-3,4-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

Fluorination: The fluorine atoms can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often optimized for yield and purity. These processes are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic displacement under mild conditions due to electron-withdrawing effects from fluorine substituents. Key reactions include:

Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar):

-

Ammonolysis : Reaction with aqueous ammonia at 40–60°C yields 2-amino-3,4-difluorophenylacetic acid .

-

Methoxylation : Treatment with sodium methoxide in methanol generates 2-methoxy-3,4-difluorophenylacetic acid.

Transition Metal-Catalyzed Cross-Coupling:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids produces biarylacetic acid derivatives. For example, coupling with phenylboronic acid yields 2-(2-phenyl-3,4-difluorophenyl)acetic acid.

Carbonylation Reactions

The bromine atom participates in carbonylation under cobalt catalysis to form arylacetic acid derivatives. A patented method demonstrates:

This reaction directly converts the bromine substituent into a carboxylic acid group via CO insertion .

Reductive Dehalogenation

The bromine atom can be selectively removed under reductive conditions:

-

Catalytic Hydrogenation : H<sub>2</sub> gas over Pd/C in ethanol at 25°C removes the bromine atom, yielding 3,4-difluorophenylacetic acid.

-

Zinc Reduction : Zn dust in acetic acid reduces the compound to 3,4-difluorophenylacetic acid with >80% efficiency.

Functionalization of the Acetic Acid Moiety

The carboxylic acid group undergoes standard transformations:

-

Esterification : Reaction with methanol/H<sub>2</sub>SO<sub>4</sub> produces methyl 2-(2-bromo-3,4-difluorophenyl)acetate.

-

Amide Formation : Coupling with amines via EDC/HOBt yields substituted amides, e.g., 2-(2-bromo-3,4-difluorophenyl)acetamide.

Electrophilic Aromatic Substitution

The electron-deficient aryl ring undergoes limited electrophilic substitution. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group para to the bromine atom, yielding 2-bromo-3,4-difluoro-5-nitrophenylacetic acid.

Oxidative Degradation

Strong oxidants like KMnO<sub>4</sub> in acidic conditions cleave the acetic acid side chain, forming 2-bromo-3,4-difluorobenzoic acid.

Photochemical Reactions

UV irradiation in CCl<sub>4</sub> with Br<sub>2</sub> induces bromine migration, producing 3-bromo-2,4-difluorophenylacetic acid as a minor product .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow for interactions with various biological targets, which can lead to the development of new drugs. Research focuses on:

- Mechanism of Action : Understanding how 2-(2-Bromo-3,4-difluorophenyl)acetic acid interacts with specific enzymes or receptors can elucidate its therapeutic potential.

- Biological Activity : Studies have shown that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Applications include:

- Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with tailored functionalities.

Chemical Synthesis

The reactivity of this compound allows it to be utilized in various chemical transformations:

- Coupling Reactions : It can participate in cross-coupling reactions to form complex organic molecules.

- Functional Group Modifications : The presence of the carboxylic acid group enables further derivatization to create compounds with enhanced properties.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of halogenated phenyl acetic acids, this compound was shown to inhibit specific inflammatory pathways in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when tested against activated macrophages.

Case Study 2: Material Development

Research conducted on the application of this compound in polymer synthesis demonstrated its effectiveness as a monomer for creating conductive polymers. The resulting materials exhibited improved electrical conductivity compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-3,4-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in cellular processes.

Comparación Con Compuestos Similares

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid

- 2-(2-Bromo-4,5-difluorophenyl)acetic acid

- 2,3-Difluorophenylacetic acid

Comparison:

- Uniqueness: The specific substitution pattern of bromine and fluorine atoms in 2-(2-Bromo-3,4-difluorophenyl)acetic acid imparts unique chemical and physical properties, making it distinct from other similar compounds.

- Reactivity: The position of substituents can influence the reactivity and stability of the compound, affecting its suitability for different applications.

- Applications: While similar compounds may have overlapping uses, the unique structure of this compound can make it more suitable for specific research or industrial purposes.

Actividad Biológica

2-(2-Bromo-3,4-difluorophenyl)acetic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₈H₅BrF₂O₂ and a molecular weight of approximately 251.03 g/mol, this compound features both a carboxylic acid group and a halogenated phenyl ring, which contribute to its reactivity and biological interactions. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Bromo Group : Enhances electrophilicity and potential interactions with biological targets.

- Fluoro Groups : Influence lipophilicity and metabolic stability.

- Carboxylic Acid Moiety : Provides acidic properties and potential for hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Effects : Preliminary studies suggest that compounds structurally related to this compound may act as antagonists for P2X3 receptors, which are implicated in pain sensation. This activity is crucial for developing new analgesics that target neuropathic pain pathways .

- Antimicrobial Properties : Investigations into similar compounds have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antinociceptive | Potential P2X3 receptor antagonist; may reduce pain perception |

| Antimicrobial | Inhibitory effects on bacterial growth; potential for infection treatment |

| Anticancer | Investigated for effects on cancer cell viability and apoptosis induction |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Halogenation : Introduction of bromine and fluorine substituents on the phenyl ring.

- Carboxylation : Formation of the carboxylic acid group through carboxylation reactions.

These synthetic methods allow for the modification of the compound to explore its biological activity further.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological properties. Research has shown that:

- Halide Substitutions : The presence and position of halogens significantly influence the compound's activity against various biological targets. For instance, modifications to the fluorine or bromine positions can enhance or diminish receptor binding affinity .

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-3,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | Lacks acetic acid moiety; different reactivity |

| 2-(4-Bromo-2,3-difluorophenyl)acetic acid | C₈H₅BrF₂O₂ | Similar structure; different halogen positioning |

| 2-(2-Bromo-3-fluorophenyl)acetic acid | C₈H₇BrFO₂ | Fewer fluorine substituents; potentially reduced activity |

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound. For example:

- P2X3 Receptor Studies : Research on selective antagonists has demonstrated that modifications in halogen patterns can lead to significant differences in pain modulation efficacy .

- Antimicrobial Testing : Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial strains, indicating a pathway for developing new antibiotics .

Propiedades

IUPAC Name |

2-(2-bromo-3,4-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGFDSVWTYZHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.